molecular formula C9H11BrO B13716198 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde

5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde

Cat. No.: B13716198
M. Wt: 215.09 g/mol
InChI Key: WGVLWAXYCFLFOR-UHFFFAOYSA-N
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Description

5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde is a chemical compound with a unique spirocyclic structure. It features a bromine atom and an aldehyde functional group attached to a spiro[2.5]octene framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a corresponding alcohol or by formylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

Scientific Research Applications

5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structure.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It may be used in studies involving enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde group can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    5-Fluorospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

    5-Iodospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with an iodine atom instead of bromine.

Uniqueness

5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The spirocyclic structure also adds to its distinctiveness, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

7-bromospiro[2.5]oct-6-ene-6-carbaldehyde

InChI

InChI=1S/C9H11BrO/c10-8-5-9(3-4-9)2-1-7(8)6-11/h6H,1-5H2

InChI Key

WGVLWAXYCFLFOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC(=C1C=O)Br

Origin of Product

United States

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